12-Hydroxy-8(17),13-labdadien-16,15-olide
CAS No.: 958885-86-4
Cat. No.: VC0198504
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958885-86-4 |
|---|---|
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1 |
| SMILES | CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
12-Hydroxy-8(17),13-labdadien-16,15-olide belongs to the labdane diterpene class of natural products. Its structure features a bicyclic labdane skeleton with a furanone ring system. The IUPAC name for this compound is 4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one . The compound contains a bicyclic labdane core, a furanone ring (lactone), a hydroxyl group at position 12, and double bonds at positions 8(17) and 13. These structural features contribute to its biological activities and interactions with cellular targets.
Natural Sources and Occurrence
Plant Sources
12-Hydroxy-8(17),13-labdadien-16,15-olide has been primarily isolated from plants belonging to the Zingiberaceae family, particularly from Curcuma comosa . This plant is native to Thailand and has been used in traditional medicine for various purposes. The compound is typically found in the rhizomes of the plant, which are rich in bioactive compounds including various diterpenes and diarylheptanoids .
Related Compounds and Structural Variants
Several structurally related labdane diterpenes have been identified in the Zingiberaceae family and other plant families. These include 8(17),13-Labdadien-15,16-olide (reported in Hedychium coronarium and Wurfbainia villosa), 19-hydroxy-8(17),13-labdadien-16,15-olide (from Andrographis paniculata), and various other labdane-type compounds . The compound is also known by synonyms including Epivitexolide D and Vitexolide E, indicating its presence in other plant genera .
The natural occurrence of these related compounds provides insights into the biosynthetic pathways involved in the production of labdane diterpenes in plants and suggests potential evolutionary relationships between different plant species containing these compounds.
Isolation and Characterization
Structural Elucidation
The structure of 12-Hydroxy-8(17),13-labdadien-16,15-olide has been elucidated using various spectroscopic techniques, including NMR spectroscopy (both 1D and 2D), mass spectrometry, and infrared spectroscopy. The stereochemistry at various chiral centers has been determined through comparison with related compounds and through analysis of coupling constants and NOE correlations in NMR spectra .
Biological Activities
Anti-tumor Activity
The anti-tumor potential of 12-Hydroxy-8(17),13-labdadien-16,15-olide has been suggested based on studies of related compounds. Several labdane diterpenes from the Zingiberaceae family have demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells .
Table 2: Cytotoxic Activities of Related Labdane Diterpenes
| Compound | Cancer Cell Line | IC50/GI50 (μM) | Potency |
|---|---|---|---|
| Zerumin B | MCF-7 | 0.59 ± 1.8 | Potent |
| 16-Hydroxylabda-8(17),11,13-trien-15,16-olide | MCF-7 | 8.75 | Strong |
| 16-Hydroxylabda-8(17),11,13-trien-15,16-olide | KB | 2.75 | Strong |
| Isocoronarin D | KB | 8.81 | Strong |
| Coronarin D | KB | 9.43 | Strong |
The structural similarity between these compounds and 12-Hydroxy-8(17),13-labdadien-16,15-olide suggests that it may also possess cytotoxic properties, although specific studies on this compound would be necessary to confirm this activity and determine its potency.
Research Studies and Applications
| Supplier | Catalog Number | Available Formats | Storage Conditions |
|---|---|---|---|
| TargetMol | TN2598 | 5 mg powder, 1 mL × 10 mM (in DMSO) | Powder: -20°C for 3 years, In solvent: -80°C for 1 year |
| Tebubio | TN2598 | 1 mL × 10 mM (in DMSO) | -20°C |
Its primary applications are in research related to life sciences, including:
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Studies on the biological activities of labdane diterpenes
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Investigation of structure-activity relationships
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Exploration of potential therapeutic applications based on its reported bioactivities
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Research on natural products chemistry and biosynthesis
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